N-[2-(aminomethyl)phenyl]benzenesulfonamide
Description
N-[2-(aminomethyl)phenyl]benzenesulfonamide is a unique organic molecule that incorporates a benzenesulfonamide (B165840) moiety linked to a phenyl ring bearing an aminomethyl substituent. This specific arrangement of functional groups endows the molecule with a reactive profile that is highly attractive for chemical synthesis and drug discovery. The compound is characterized by the following properties:
| Property | Value |
| CAS Number | 926245-82-1 |
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 g/mol |
| Predicted Boiling Point | 440.3 ± 47.0 °C |
| Predicted Density | 1.321 ± 0.06 g/cm³ |
| Predicted pKa | 8.01 ± 0.10 |
This data is based on predicted values.
The following sections will provide a detailed examination of the benzenesulfonamide scaffold, the specific attributes of this compound, and its potential future in chemical research.
The benzenesulfonamide scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. benthamdirect.commdpi.com Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. mdpi.com The sulfonamide group is a key feature, often involved in binding to the active sites of enzymes. nih.gov
The significance of the benzenesulfonamide scaffold is underscored by its presence in numerous clinically important drugs and research compounds with diverse biological activities. Some prominent examples include:
Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. mdpi.comnih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov The design of novel benzenesulfonamide-based CA inhibitors continues to be an active area of research, with a focus on achieving isoform selectivity to minimize off-target effects. nih.gov
Anticancer Agents: The benzenesulfonamide moiety is a key component in the design of novel anticancer agents. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX, which is often overexpressed in hypoxic tumors. mdpi.comrsc.org Furthermore, benzenesulfonamide derivatives have been developed as inhibitors of other cancer-related targets such as kinases. researchgate.net
Antibacterial and Antimicrobial Agents: The historical significance of sulfonamide drugs as the first class of effective systemic antibacterial agents is well-documented. While the emergence of antibiotic resistance has limited the use of older sulfonamides, the benzenesulfonamide scaffold continues to be a valuable platform for the development of new antimicrobial agents. mdpi.com Research in this area focuses on designing derivatives with activity against multidrug-resistant bacterial strains. mdpi.com
Anti-Inflammatory and Anti-Viral Agents: The versatility of the benzenesulfonamide scaffold extends to the development of anti-inflammatory and anti-viral drugs. For instance, certain benzenesulfonamide derivatives have been identified as potent inhibitors of influenza virus hemagglutinin, a key protein in the viral fusion process. nih.gov
The following table summarizes the diverse applications of the benzenesulfonamide scaffold in medicinal chemistry:
| Therapeutic Area | Target/Mechanism of Action |
| Oncology | Inhibition of carbonic anhydrase IX, kinase inhibition mdpi.comresearchgate.net |
| Infectious Diseases | Inhibition of dihydropteroate (B1496061) synthase (antibacterial), inhibition of viral entry/replication mdpi.comnih.gov |
| Ophthalmology | Inhibition of carbonic anhydrase (glaucoma treatment) nih.govnih.gov |
| Neurology | Inhibition of carbonic anhydrase (antiepileptic) nih.gov |
| Inflammation | Inhibition of cyclooxygenase-2 (COX-2) benthamdirect.com |
This compound possesses two key functional groups that make it a highly versatile intermediate in organic synthesis: the primary amino group and the sulfonamide N-H group. These sites offer opportunities for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The presence of the aminomethyl group on the phenyl ring ortho to the sulfonamide linkage provides a strategic handle for synthetic modifications. This primary amine can readily participate in a range of reactions, including:
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary or tertiary amines.
Cyclization Reactions: The ortho positioning of the aminomethyl group and the sulfonamide nitrogen makes this compound a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. nih.gov Such heterocycles are of great importance in medicinal chemistry. researchgate.net
The sulfonamide nitrogen can also be functionalized, for instance, through alkylation under appropriate basic conditions. The dual reactivity of this compound makes it a valuable building block for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.
The unique structural features of this compound open up several promising avenues for future research. Given the well-documented biological significance of the benzenesulfonamide scaffold, this compound serves as an excellent starting point for the design and synthesis of novel therapeutic agents.
Key research trajectories for this compound include:
Synthesis of Novel Heterocyclic Systems: A primary area of investigation is its use as a precursor for the synthesis of novel nitrogen-containing heterocycles. nih.gov Intramolecular cyclization reactions could lead to the formation of unique ring systems that may exhibit interesting biological activities. The exploration of different cyclization strategies and reaction conditions could yield a diverse range of heterocyclic compounds. researchgate.net
Development of New Enzyme Inhibitors: Capitalizing on the known inhibitory potential of the benzenesulfonamide scaffold, derivatives of this compound could be designed as inhibitors for a variety of enzymes. By modifying the aminomethyl group with different substituents, it may be possible to achieve high affinity and selectivity for specific enzyme targets, such as various isoforms of carbonic anhydrase or kinases. nih.govresearchgate.net
Probing Structure-Activity Relationships (SAR): this compound provides a valuable template for systematic SAR studies. By synthesizing a library of derivatives with modifications at the aminomethyl and sulfonamide positions, researchers can systematically investigate how structural changes influence biological activity. This information is crucial for the rational design of more potent and selective drug candidates.
Materials Science Applications: The functional groups present in this compound could also be exploited in materials science. For example, it could be incorporated into polymers to impart specific properties, or used as a ligand for the synthesis of metal-organic frameworks (MOFs).
The versatility of this compound as a synthetic intermediate, combined with the proven track record of the benzenesulfonamide scaffold in medicinal chemistry, positions this compound as a molecule with significant potential for future scientific exploration and discovery.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCAGTZNQFYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926245-82-1 | |
| Record name | N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for N 2 Aminomethyl Phenyl Benzenesulfonamide and Analogous Architectures
Direct Synthesis Strategies
Direct approaches aim to form the key benzenesulfonamide (B165840) linkage in a single, efficient step from readily accessible precursors. These methods are often preferred for their atom economy and operational simplicity.
The most traditional and widely employed method for forming a sulfonamide bond is the amidation reaction between an amine and a sulfonyl chloride. nih.govas-proceeding.com This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the S-N bond.
In the context of N-[2-(aminomethyl)phenyl]benzenesulfonamide, this would typically involve the reaction of 2-(aminomethyl)aniline (B1197330) with benzenesulfonyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The efficiency of these N-acylation reactions can be enhanced through catalysis. For instance, bismuth(III) salts like BiCl₃ and Bi(OTf)₃ have been shown to effectively catalyze the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides under both solvent and solvent-free conditions. researchgate.net
| Catalyst | Conditions | Yield | Reference |
| BiCl₃ | Solvent-free | Good to Excellent | researchgate.net |
| Bi(OTf)₃ | Heterogeneous/Solvent-free | Good to Excellent | researchgate.net |
Nucleophilic substitution reactions provide another direct avenue to the sulfonamide linkage. This can manifest as a classical nitrogen nucleophilic substitution, where an amine acts as the nucleophile, or as a nucleophilic aromatic substitution (SNAr), where the sulfonamide moiety is introduced onto an activated aromatic ring. nih.gov
The amination of arylsulfonyl chlorides is a prime example of nitrogen nucleophilic substitution. nih.gov In more complex systems, intramolecular or intermolecular SN2 reactions can be used to construct portions of the molecule before the final sulfonamide formation. nih.gov
Alternatively, nucleophilic aromatic substitution (SNAr) is particularly useful when dealing with electron-deficient aromatic rings. For example, a fluoro group on a benzene (B151609) ring bearing strongly electron-withdrawing groups is susceptible to nucleophilic substitution. acs.org This strategy has been employed in the synthesis of N-(nitrophenyl)benzenesulfonamide derivatives, where a sulfonamide anion displaces a leaving group (like a halide) from a nitro-activated aromatic ring. researchgate.net
| Reaction Type | Substrates | Key Feature | Reference |
| Nitrogen Nucleophilic Substitution | Amine + Arylsulfonyl Chloride | Classic S-N bond formation | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Sulfonamide + Activated Aryl Halide | Requires electron-withdrawing groups on the aryl ring | acs.orgresearchgate.net |
A more recent and innovative strategy for assembling aryl sulfonamides is the reductive coupling of nitroarenes with aryl sulfinates. nih.govacs.org This method offers an alternative to conventional preparations by coupling two functional groups, nitroarenes and sodium sulfinate salts, that are typically stable, widely available, and mutually inert under other conditions. nih.gov
The reaction proceeds under reducing conditions, often employing reagents like sodium bisulfite, with or without additives such as tin(II) chloride (SnCl₂), in a solvent like DMSO. nih.govacs.orgcam.ac.uk The use of an ultrasound bath has been shown to improve reaction homogeneity and mixing. acs.orgacs.org Mechanistic investigations suggest the formation of key nitrosoarene intermediates during the transformation. acs.orgscribd.com This approach bypasses the need to prepare more reactive intermediates like sulfonyl chlorides or amines, providing a valuable tool, particularly for generating heteroaryl sulfonamides. nih.gov
Multi-Step Synthesis Pathways
The synthesis of more complex benzenesulfonamide architectures often necessitates multi-step sequences that strategically build the molecular framework before or after the formation of the sulfonamide group.
In multi-step syntheses, acylation and various coupling reactions are fundamental tools for elaborating the core structure. A common strategy involves constructing a complex amine precursor via cross-coupling reactions, which is then acylated with a benzenesulfonyl chloride in a final step to yield the target molecule. nih.gov For instance, the synthesis of certain benzenesulfonamide derivatives has been achieved through copper-catalyzed cross-coupling of substituted phenyl bromides with an appropriate amine. nih.gov
Palladium-catalyzed reactions also offer sophisticated methods for constructing these molecules. One such approach is the carbonylative coupling of sulfonyl azides with electron-rich heterocycles like indoles or pyrroles. acs.org This reaction proceeds through the in situ generation of a sulfonyl isocyanate, which then participates in a regioselective acylation of the nucleophilic heterocycle to form N-acylsulfonamides. acs.org This method is advantageous as it can be performed under low pressures of carbon monoxide and does not require a base or external palladium ligands. acs.org
| Reaction | Catalysis | Key Intermediates/Reactants | Application | Reference |
| Cross-Coupling | Copper(I) iodide, L-proline | Substituted Phenyl Bromide + Amine | Synthesis of complex aniline (B41778) precursors | nih.gov |
| Carbonylative Acylation | Palladium(0) | Sulfonyl Azide (B81097) + Heterocycle + CO | Synthesis of N-acylsulfonamides | acs.org |
While not a direct synthesis of this compound, the formation of sulfonylureas is a closely related and important transformation in the synthesis of analogous structures. Sulfonylureas are a class of compounds where a sulfonamide nitrogen is linked to a carbonyl group, which is in turn bonded to another nitrogen atom.
The most straightforward method for sulfonylurea synthesis is the reaction of a sulfonamide with an isocyanate. researchgate.net This reaction typically proceeds without the need for a catalyst. commonorganicchemistry.com A more advanced approach involves the in situ generation of a reactive isocyanate intermediate, which is then trapped by an amine or sulfonamide. For example, palladium-catalyzed reactions of sulfonyl azides with carbon monoxide generate sulfonyl isocyanates, which can be subsequently captured by a primary or secondary amine to form the desired sulfonylurea. nih.gov This methodology has been successfully applied to the gram-scale synthesis of antidiabetic drugs like Glibenclamide. nih.gov The Curtius rearrangement of an acyl azide to an isocyanate is another established route for creating the isocyanate precursor needed for urea (B33335) formation. organic-chemistry.org
Condensation Reactions for Nitrogen-Containing Molecular Frameworks
Condensation reactions are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, which share structural motifs with the core of this compound. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A prevalent strategy for forming cyclic structures containing a 1,2-diamine moiety is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This approach is widely used for the synthesis of quinoxaline (B1680401) derivatives and demonstrates a fundamental method for constructing the nitrogen-containing portion of complex molecules. researchgate.net
The versatility of this method allows for the creation of various macrocyclic Schiff bases through the condensation of aromatic dialdehydes with chiral diamines. nih.gov Depending on the reactants and conditions, products of varying sizes, such as [2+2] or [3+3] macrocycles, can be formed. nih.gov Another relevant condensation strategy involves the reaction of ortho-phenylenediamines with thioamides to yield 2-substituted benzimidazoles. beilstein-journals.org This reaction proceeds by forming the heterocyclic ring through a cyclodesulfurization process, highlighting how different functional groups can be utilized to construct the desired molecular framework. beilstein-journals.org These methods illustrate the foundational role of condensation chemistry in creating the core structures upon which benzenesulfonamide analogs are built.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods and green chemistry principles to enhance efficiency and reduce environmental impact. The synthesis of sulfonamides has benefited significantly from these advancements.
Copper and palladium catalysts are particularly effective in forming the crucial carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds found in this compound and its derivatives.
Copper-catalyzed reactions have been developed for the direct formation of the S(O)₂–N bond. One such method involves a dual copper and visible-light-catalyzed coupling of S(O)₂–H compounds with aryl azides under redox-neutral conditions. nih.gov This approach provides an efficient and mechanistically distinct alternative to traditional nitrogen nucleophilic substitution reactions. nih.gov Copper(II) catalysts are also used to promote the coupling between aryl boronic acids, sulfur dioxide, and amines in a direct single-step process to deliver sulfonamides. acs.org Furthermore, copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides offers a powerful method for synthesizing N-aryl sulfonamides, avoiding the genotoxic impurities associated with older condensation methods. nih.gov
Palladium-catalyzed reactions are instrumental in constructing and functionalizing the carbon skeleton of these molecules. Palladium-catalyzed carboamination reactions, for instance, can be used to synthesize substituted pyrrolidines from aryl bromides and γ-aminoalkenes, demonstrating a method for creating cyclic amine structures. nih.gov Palladium catalysis also enables C-H bond activation, allowing for the direct arylation of heterocyclic compounds like benzimidazoles. nih.govdntb.gov.ua This strategy facilitates the introduction of aryl substituents with high regioselectivity, which is crucial for diversifying the molecular scaffold. nih.gov Efficient methods for synthesizing substituted indoles via Pd(II)-catalyzed C–H functionalization of N-(2-allylphenyl)benzamide have also been developed, showcasing the power of this approach in building complex nitrogen-containing rings. mdpi.com
Table 1: Overview of Catalytic Reactions in Sulfonamide Synthesis
| Catalyst System | Reactants | Bond Formed | Product Type | Reference(s) |
|---|---|---|---|---|
| Copper/Visible Light | S(O)₂–H compounds, Aryl azides | S–N | Benzenesulfonamide derivatives | nih.gov |
| Copper(II) | Aryl boronic acids, Sulfur dioxide, Amines | S–N, C–S | Sulfonamides | acs.org |
| Palladium(0) | Aryl/alkenyl bromides, γ-aminoalkenes | C–N, C–C | Substituted pyrrolidines | nih.gov |
| Palladium(II) | 2-aryl-benzimidazole, Iodobenzene | C–C | 2(2'-biphenyl)-benzimidazoles | nih.gov |
To further improve the sustainability of synthetic processes, metal-free reactions have been developed. A notable example is the metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts and a sulfur dioxide source. nih.govresearchgate.net This method produces sulfonylated cyclic products in a single pot with excellent regioselectivity under mild conditions. nih.govresearchgate.net Such radical pathway-based cyclizations offer a significant advantage by avoiding transition metal catalysts. nih.govresearchgate.net
Other metal-free approaches focus on the formation of the sulfonamide group itself. One strategy employs a three-component reaction of sodium metabisulfite, sodium azide, and aryldiazonium salts to construct primary sulfonamides. rsc.org Another novel, metal-free method involves the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines, promoted by an iodine-tert-butyl hydroperoxide (TBHP) system via the oxidative cleavage of an S–N bond. rsc.org These techniques represent a move towards more cost-effective and environmentally benign chemistry.
The principles of green chemistry aim to reduce waste and energy consumption in chemical manufacturing. For sulfonamide synthesis, this has led to the development of procedures that utilize environmentally benign solvents and reaction conditions. mdpi.com A facile and eco-friendly method involves conducting the reaction between amines and arylsulfonyl chlorides in water, using sodium carbonate as a simple base to neutralize the HCl byproduct. mdpi.comrsc.orgresearchgate.net This approach often results in high yields and purities, with product isolation requiring only simple filtration. rsc.org
The use of alternative energy sources, such as microwave irradiation and ultrasound, has also been explored to create more ecological synthesis pathways. nih.gov For example, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been optimized using ultrasound-assisted or microwave synthesis, often using water as the solvent, which significantly reduces reaction times and environmental impact compared to traditional methods that require high temperatures and organic solvents like DMF. nih.gov
Derivatization Strategies and Scaffold Modification
Derivatization of the this compound scaffold is essential for modulating its properties. Strategies typically focus on modifying the aminoalkyl chain or introducing various substituents onto the aromatic rings.
The introduction of diverse substituents allows for the fine-tuning of the molecule's characteristics.
Aminoalkyl substituents can be incorporated to extend the side chain of the core structure. Research has demonstrated the synthesis of 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide derivatives where a 1,3,5-triazine (B166579) ring, further substituted with amino acids, is attached. nih.gov This highlights synthetic routes for adding complex aminoalkyl groups to the benzenesulfonamide core. The alkylation of nitrogen atoms within a pre-existing scaffold is another common strategy to introduce alkyl groups. mdpi.commdpi.com
Aryl substituents can be added to various positions on the scaffold, often through catalytic cross-coupling reactions. The N-arylation of sulfonamides using copper or palladium catalysts is a direct method to attach aryl groups to the sulfonamide nitrogen. nih.gov The discovery of 2-N-aryl-substituted benzenesulfonamidoacetamides as potent biological inhibitors showcases the importance of this type of derivatization. nih.gov Additionally, palladium-catalyzed C-H activation provides a powerful tool for attaching aryl groups directly to the phenyl rings of the molecule, offering high regioselectivity. nih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Table 2: Examples of Derivatization Strategies
| Modification Type | Synthetic Method | Example Substituent/Group | Reference(s) |
|---|---|---|---|
| N-Arylation | Copper-catalyzed coupling | (Hetero)aryl groups | nih.gov |
| C-H Arylation | Palladium-catalyzed C-H activation | Phenyl, substituted phenyl | nih.gov |
| Aminoalkylation | Multi-step synthesis/alkylation | 4-aminomethyl/ethyl groups with triazine | nih.gov |
| N-Alkylation | Alkylation with arylmethyl halides | Various arylmethyl groups | mdpi.com |
| N-Arylation | Reaction with aryl halides | 3-(trifluoromethyl)phenyl | nih.gov |
Functionalization with Heterocyclic Moieties
The core structure of this compound serves as a versatile scaffold for the introduction of various heterocyclic moieties. This functionalization is a key strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and target selectivity of the parent molecule. The primary amino group on the aminomethylphenyl fragment is a common site for such modifications, allowing for the construction of diverse and complex architectures. Methodologies for incorporating heterocycles such as triazines, oxadiazoles, isoxazoles, triazoles, pyrimidines, and thiazoles often involve nucleophilic substitution or cycloaddition reactions.
Triazines: The 1,3,5-triazine ring is frequently introduced by reacting an aminobenzenesulfonamide derivative with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. The stepwise substitution of the chlorine atoms on the triazine ring allows for controlled functionalization. The reaction temperature is a critical parameter for controlling the degree of substitution. For instance, the first chlorine atom can be substituted at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This methodology enables the synthesis of mono-, di-, or tri-substituted triazine derivatives. New series of 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives with 1,3,5-triazine have been synthesized using both water-based and organic-solvent-based reaction conditions. nih.gov The choice of solvent and base (e.g., Na2CO3, NaHCO3, or triethylamine) depends on the properties of the nucleophile being added. nih.gov
Oxadiazoles: Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, are typically synthesized from hydrazide precursors. mdpi.com For a molecule like this compound, the amino group would first need to be converted into a suitable precursor, such as a hydrazide. A general synthetic route involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclodehydration. A common method is the reaction of N-substituted hydrazides (imines) with acetic anhydride, which promotes cyclization to form the 1,3,4-oxadiazole ring. mdpi.com
Isoxazoles: The synthesis of isoxazole-containing sulfonamides can be achieved through several routes. One common approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov Alternatively, isoxazol-5(4H)-ones can be synthesized via a three-component reaction involving a β-keto ester, hydroxylamine (B1172632) hydrochloride, and an aldehyde derivative, often catalyzed by a base. mdpi.com This allows for the construction of 3,4-disubstituted isoxazol-5(4H)-one heterocycles which can be further modified. mdpi.com
Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. nih.govnih.gov To apply this to the this compound scaffold, the primary amine would first be functionalized with either an azide or an alkyne group. The subsequent reaction with a corresponding alkyne- or azide-containing molecule in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) yields the 1,4-disubstituted 1,2,3-triazole derivative. nih.gov
Pyrimidines: Pyrimidine (B1678525) moieties can be linked to benzenesulfonamide structures through various synthetic strategies. One method involves the reaction of a key intermediate, such as a 2-mercaptopyrimidine (B73435) derivative, with a benzenesulfonamide containing an electrophilic linker, like a 2-chloro-N-substituted acetamide. mdpi.comresearchgate.net This creates a thioacetamide (B46855) linkage between the two rings. mdpi.comresearchgate.net Another approach involves the condensation of N-(2,2-dichloro-1-cyanovinyl)-amides with 1H-pyrazol-5-amine to synthesize pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives containing a benzenesulfonamide group. nih.gov
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, involving the condensation of an α-haloketone with a thioamide. To incorporate this moiety, the this compound could be converted into a thioamide derivative. A more direct approach involves the sulfonylation of a pre-formed aminothiazole. This is typically achieved by reacting 2-aminothiazole (B372263) with a benzenesulfonyl chloride in the presence of a base like sodium carbonate or sodium acetate. nih.govnih.gov
| Heterocycle | General Synthetic Method | Key Reagents | Typical Reaction Conditions |
|---|---|---|---|
| Triazine | Stepwise nucleophilic substitution | Cyanuric chloride, amine, Na₂CO₃/TEA | Controlled temperature (0 °C to reflux) |
| 1,3,4-Oxadiazole | Cyclodehydration of hydrazide precursors | Hydrazide, acetic anhydride | Reflux |
| Isoxazole | Three-component condensation | β-keto ester, hydroxylamine, aldehyde | Room temperature, basic catalyst |
| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Organic azide, terminal alkyne, CuSO₄, sodium ascorbate | tBuOH/H₂O, room temperature |
| Pyrimidine | Nucleophilic substitution | 2-mercaptopyrimidine, 2-chloro-N-(sulfamoylphenyl)acetamide | DMF, basic conditions |
| Thiazole | Sulfonylation of aminothiazole | 2-aminothiazole, benzenesulfonyl chloride, Na₂CO₃ | Dichloromethane, room temperature |
Schiff Base and Mannich Base Formation from this compound Precursors
The primary amino group in this compound is a reactive handle for the formation of imines (Schiff bases) and Mannich bases. These reactions extend the molecular framework, introducing new functionalities and altering the steric and electronic profile of the parent compound.
Schiff Base Formation: Schiff bases are formed through the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an imine. The reaction is typically acid- or base-catalyzed and often involves refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov For this compound, condensation with a wide variety of substituted aromatic or aliphatic aldehydes would yield the corresponding N-benzylideneamino derivatives. nih.gov The formation of the imine C=N bond is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. The stability of the resulting Schiff base can be enhanced in certain structures, such as those formed with 2-formyl phenylboronic acid, where a zwitterionic species is created. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |
|---|---|---|---|---|
| This compound | Substituted Aldehyde/Ketone | Acid (e.g., acetic acid) or Base (e.g., KOH) | Ethanol | Reflux |
Mannich Base Formation: The Mannich reaction is a three-component aminomethylation reaction involving the condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. chitkara.edu.innih.gov In the context of this compound, the sulfonamide nitrogen (N-H) possesses an acidic proton and can act as the active hydrogen component. The reaction proceeds by forming an Eschenmoser-like salt (iminium ion) from formaldehyde and a secondary amine (e.g., piperidine, morpholine, or dimethylamine). nih.gov This electrophilic iminium ion then reacts with the nucleophilic sulfonamide nitrogen of the this compound precursor to form the N-Mannich base. The reaction is typically carried out in a protic solvent like ethanol and may be refluxed for several hours to ensure completion. nih.gov This synthetic route provides a straightforward method for introducing an aminoalkyl group onto the sulfonamide nitrogen. scielo.br
| Substrate (Active H) | Aldehyde | Amine | Solvent | Typical Conditions |
|---|---|---|---|---|
| This compound | Formaldehyde | Secondary Amine (e.g., Dimethylamine, Piperidine) | Ethanol | Reflux |
Chemical Reactivity and Transformation Studies of the N 2 Aminomethyl Phenyl Benzenesulfonamide Core
Oxidation and Reduction Pathways
The oxidation and reduction of N-[2-(aminomethyl)phenyl]benzenesulfonamide can target either the sulfur atom of the sulfonamide or the aminomethyl group.
Reduction: The sulfonamide group is generally stable to many reducing agents. However, under specific enzymatic conditions, related N-hydroxy-sulfonamides can be reduced to the corresponding sulfonamides. For instance, the molybdenum-containing enzyme mARC has been shown to catalyze the reduction of N-hydroxy-sulfonamides to sulfonamides. researchgate.net This suggests that if this compound were to be N-hydroxylated, it could potentially undergo enzymatic reduction back to the parent sulfonamide. Reductive cleavage of the N-S bond in sulfonamides can be achieved using strong reducing agents like lithium metal in liquid ammonia, which would liberate the free amine. youtube.com
Oxidation: The aminomethyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, it could be converted to an aldehyde, a carboxylic acid, or undergo oxidative cyclization with the sulfonamide nitrogen. While specific studies on the oxidation of this compound are not prevalent, analogous primary amines are known to undergo such transformations. For instance, zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide (B1663422) with benzyl (B1604629) alcohols leads to the formation of benzothiadiazine 1,1-dioxides. rsc.org
Regioselective Annulation Reactions
The ortho positioning of the aminomethyl and benzenesulfonamido groups on the phenyl ring provides a scaffold ripe for regioselective annulation reactions, leading to the formation of various heterocyclic systems. These intramolecular cyclization reactions are often driven by the nucleophilicity of the nitrogen atoms.
A key transformation is the synthesis of benzothiadiazine 1,1-dioxides. The reaction of 2-aminobenzenesulfonamide with various reagents can lead to the formation of these seven-membered rings. rsc.org For this compound, intramolecular cyclization could be envisioned to form a six-membered ring. For example, treatment with a suitable one-carbon electrophile could lead to the formation of a tetrahydro-1,2,4-benzothiadiazine 1,1-dioxide derivative.
The following table summarizes potential annulation reactions:
| Reactant | Product | Reaction Type |
| Formaldehyde (B43269) | Tetrahydro-1,2,4-benzothiadiazine 1,1-dioxide | Intramolecular cyclization |
| Phosgene | 1,2,3,4-Tetrahydro-1,2,4-benzothiadiazine-3-one 1,1-dioxide | Intramolecular cyclization |
These reactions are expected to be highly regioselective due to the proximity of the reacting groups.
Photochemical Reactions and Mechanistic Investigations of Caged Sulfonamides
Sulfonamides can be designed as "caged" compounds, where a biologically active molecule is rendered inactive by the sulfonamide group, which can then be cleaved by light to release the active molecule. The photochemical reactivity of this compound would likely involve the cleavage of the nitrogen-sulfur (N-S) bond.
Studies on related 8-quinolinyl benzenesulfonate (B1194179) derivatives have shown that photolysis proceeds via the homolytic cleavage of the S-O bond in the excited triplet state. nih.gov A similar mechanism can be proposed for this compound, where irradiation with UV light could lead to the homolytic cleavage of the N-S bond, generating an aminyl radical and a sulfonyl radical.
The general mechanism for the photochemical cleavage of a sulfonamide can be outlined as follows:
Excitation: The sulfonamide absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
Homolytic Cleavage: The molecule in the triplet state undergoes homolytic cleavage of the N-S bond to form two radical species.
Product Formation: The resulting radicals can then react with the solvent or other molecules in the medium to form the final products.
This photochemical cleavage can be utilized to design photosensitive prodrugs or molecular switches.
Reactivity of the Sulfonamide Nitrogen and Aminomethyl Group
The two nitrogen atoms in this compound exhibit different reactivity profiles due to their distinct electronic environments.
The nitrogen of the aminomethyl group is a primary aliphatic amine, making it a relatively strong nucleophile and base. Its reactivity is influenced by the ortho-benzenesulfonamide group, which can exert steric hindrance and potentially engage in hydrogen bonding. The basicity of ortho-substituted anilines is generally lower than that of the para-substituted counterparts due to steric inhibition of solvation. quora.com
The nitrogen of the sulfonamide group is significantly less basic and nucleophilic. The lone pair of electrons on this nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group, which is further conjugated with the benzene (B151609) ring. This delocalization reduces the availability of the lone pair for protonation or nucleophilic attack. youtube.com
This difference in reactivity allows for selective chemical modifications. For example, acylation or alkylation would be expected to occur preferentially at the more nucleophilic aminomethyl nitrogen under neutral or basic conditions. Under strongly acidic conditions, the aminomethyl nitrogen would be protonated, potentially directing reactions to the sulfonamide nitrogen, although the latter's reactivity remains low.
The following table highlights the differential reactivity of the two nitrogen centers:
| Property | Aminomethyl Nitrogen | Sulfonamide Nitrogen |
| Basicity | More basic | Less basic |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Acylation | Readily acylated | Acylated under forcing conditions |
| Alkylation | Readily alkylated | Alkylated under forcing conditions |
This differential reactivity is a key feature in the synthetic utility of this compound and related compounds.
Advanced Spectroscopic and Structural Elucidation of N 2 Aminomethyl Phenyl Benzenesulfonamide and Its Complexes
Vibrational Spectroscopy Applications (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in N-[2-(aminomethyl)phenyl]benzenesulfonamide. The FT-IR spectrum provides a unique vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
In the solid state, the N-H stretching vibrations of the sulfonamide and aminomethyl groups are of particular interest. Typically, the sulfonamide N-H stretch appears in the range of 3285–3199 cm⁻¹. The primary amine of the aminomethyl group is expected to show two distinct N-H stretching bands, an asymmetric and a symmetric stretch, usually observed between 3400 cm⁻¹ and 3300 cm⁻¹. mdpi.com
The sulfonyl group (SO₂) gives rise to two prominent and characteristic absorption bands: the asymmetric stretching vibration (νₐₛ SO₂) and the symmetric stretching vibration (νₛ SO₂). For benzenesulfonamide (B165840) derivatives, these bands are typically found in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. mdpi.com The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding.
Other significant vibrations include the S-N stretching, which is expected in the 945–893 cm⁻¹ region, and the C-N stretching, which can be observed between 1304–1168 cm⁻¹. mdpi.comresearchgate.net Upon complexation with a metal ion, shifts in these vibrational frequencies can be observed. For instance, a shift in the ν(CH=N) band to a lower frequency and shifts in the ν(SO₂) bands are indicative of coordination of the ligand to the metal center.
Table 1: Characteristic FT-IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3400 - 3300 |
| Sulfonamide (NH) | N-H Stretch | 3285 - 3199 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1376 - 1309 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1177 - 1148 |
| Sulfonamide | S-N Stretch | 945 - 893 |
| Amine/Sulfonamide | C-N Stretch | 1304 - 1168 |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique for the molecular confirmation of this compound, providing information about its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula.
In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecule, [M+H]⁺. The fragmentation of this ion upon collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural information. A characteristic fragmentation pathway for benzenesulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule (64 Da). nih.gov Other common fragmentations can include the cleavage of the S-N bond and the C-S bond. researchgate.netacs.org For this compound, fragmentation of the aminomethyl side chain would also be expected. The analysis of these fragmentation patterns helps to confirm the proposed structure of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within this compound and its complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of benzenesulfonamide derivatives typically shows absorption bands in the ultraviolet region, arising from π-π* and n-π* transitions within the aromatic rings. sielc.com
Upon coordination to a metal ion, changes in the electronic absorption spectrum are often observed. These can include shifts in the positions of the ligand-based absorption bands (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift) and the appearance of new bands. These new bands may be attributed to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions. semanticscholar.org
Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many organic molecules are not highly luminescent in solution, some benzenesulfonamide complexes, particularly with d¹⁰ metal ions like Zn(II), have been shown to exhibit photoluminescence in the solid state. researchgate.net This emission can be tuned by modifying the ligand structure or the metal ion. The study of the photoluminescence properties, including emission wavelength, quantum yield, and lifetime, is crucial for understanding the excited state dynamics of these complexes and their potential applications in areas such as light-emitting devices and sensors. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound and its complexes in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular connectivity and conformation. mdpi.com
For N-aryl benzenesulfonamides, the conformation around the S-N bond and the relative orientation of the two aromatic rings are key structural features. mdpi.com In the solid state, the crystal packing is often dominated by intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygen atoms. These interactions can lead to the formation of supramolecular architectures such as dimers, chains, or sheets. nih.gov
Advanced X-ray Absorption Spectroscopy Techniques (EXAFS, XANES) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic environment around a selected atom, which is particularly useful for studying metal complexes of this compound, especially in non-crystalline samples. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom (the metal center in a complex). The shape and position of the absorption edge are sensitive to the electronic structure and the symmetry of the local environment. arxiv.org
EXAFS: The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS oscillations can provide quantitative information on the bond lengths between the metal center and the coordinating atoms of the ligand.
Together, XANES and EXAFS provide a detailed picture of the local atomic structure around the metal ion in complexes of this compound, which is complementary to the information obtained from X-ray crystallography and is applicable to a wider range of sample types, including solutions and amorphous solids.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule. scirp.org This technique provides a powerful tool for understanding the crystal packing of this compound.
The Hirshfeld surface is generated for a molecule in a crystal, and various properties can be mapped onto this surface. For example, mapping the normalized contact distance (dₙₒᵣₘ) onto the surface highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. scirp.org
Computational and Theoretical Chemistry Investigations of N 2 Aminomethyl Phenyl Benzenesulfonamide
Quantum Chemical Calculations (DFT, B3LYP) for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. indexcopernicus.comnih.gov The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often used for its accuracy in predicting molecular geometries and energies. nih.govresearchgate.net Theoretical studies on benzenesulfonamide (B165840) derivatives are frequently carried out using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(2d, 2p), to obtain optimized geometries, vibrational frequencies, and electronic properties. indexcopernicus.comgrafiati.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govwikipedia.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For benzenesulfonamide derivatives, the HOMO is often located on the aromatic rings, indicating these are the regions most likely to donate electrons in a chemical reaction. researchgate.net Conversely, the LUMO is typically distributed over the entire molecule or concentrated on specific electron-withdrawing groups. researchgate.net The HOMO-LUMO energy gap for benzenesulfonamide derivatives can be calculated to predict their chemical reactivity and polarizability. nih.gov
Table 1: Frontier Molecular Orbital Properties of a Benzenesulfonamide Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.24 |
| LUMO Energy | -2.90 |
| Energy Gap (LUMO-HOMO) | 3.34 |
| Ionization Potential | 6.24 |
| Electron Affinity | 2.90 |
| Electronegativity | 4.57 |
This data is for a related azo dye containing a benzenesulfonamide moiety and is illustrative of the types of parameters calculated. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. mkjc.innih.gov The MEP map displays different colors to represent varying electrostatic potentials on the molecular surface. Red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green indicates areas of neutral potential. nih.gov
In benzenesulfonamide derivatives, the negative potential is typically localized over the oxygen atoms of the sulfonyl group and any other electronegative atoms present in the molecule. mkjc.innih.gov The positive potential is often found around the hydrogen atoms of the amino groups and the aromatic rings. nih.gov This information is critical for predicting how the molecule will interact with other molecules and its potential binding sites in a biological system. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. q-chem.comnih.gov It allows for the investigation of charge transfer and hyperconjugative interactions between filled and empty orbitals, which contribute to the stability of the molecule. nih.govmdpi.com Natural Population Analysis (NPA) is used to calculate the natural atomic charges on each atom, providing a more accurate representation of the electron distribution than other methods like Mulliken population analysis. documentsdelivered.com
For sulfonamides, NBO analysis can reveal delocalization of charge within the sulfonamide framework through interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the S-N bond. mdpi.com It can also identify intramolecular hydrogen bonding and other hyperconjugative interactions that stabilize the molecular conformation. mdpi.com
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a clear visualization of electron pair localization in a molecule, allowing for the identification of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgaps.org The Local Orbital Locator (LOL) is another tool that helps in visualizing areas of high electron localization.
ELF analysis of benzenesulfonamide derivatives can show the separation between core and valence electrons and clearly depict the covalent bonds and lone pairs associated with the sulfonyl and amino groups. mkjc.in This provides a chemically intuitive picture of the electronic structure that aligns with concepts like VSEPR theory. wikipedia.org
Molecular Dynamics and Intramolecular Interaction Studies
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and intramolecular interactions. nih.govnih.gov By simulating the motion of atoms and molecules over time, MD can reveal stable conformations, the flexibility of different parts of the molecule, and the nature of non-covalent interactions such as hydrogen bonds and van der Waals forces.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions between molecules. ethz.chspringernature.com This can include molecular docking, which predicts the preferred orientation of one molecule when bound to a second, and more advanced methods that calculate the binding free energy. nih.gov
For N-[2-(aminomethyl)phenyl]benzenesulfonamide, in silico modeling can be used to investigate its potential interactions with biological macromolecules, such as proteins or DNA. imrpress.com By understanding how the molecule binds to a specific target, researchers can gain insights into its potential biological activity. These models can also be used to study the interactions between the molecule and other small molecules or solvent molecules, providing a more complete picture of its behavior in different environments. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |
| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide |
| 4,6-Dimethylbenzene-1,3-disulfonamide |
| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide |
| 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide |
Molecular Docking Simulations for Enzyme Active Sites (e.g., Carbonic Anhydrase)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode of a ligand in the active site of an enzyme. The benzenesulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
Docking simulations of benzenesulfonamide derivatives with human carbonic anhydrase (hCA) isoforms, such as hCA II and the tumor-associated hCA IX, have been extensively reported. These studies typically utilize software like AutoDock to predict the binding affinity and interactions. The primary interaction involves the coordination of the sulfonamide group's nitrogen and oxygen atoms with the zinc ion (Zn²⁺) located deep within the enzyme's active site.
For a compound like this compound, a docking simulation into the active site of a carbonic anhydrase, for instance hCA IX (PDB code: 5FL4), would be expected to show:
Coordination with Zinc: The sulfonamide group (-SO₂NH-) would likely form strong coordinate bonds with the catalytic Zn²⁺ ion.
Hydrogen Bonding: The sulfonamide group can also act as both a hydrogen bond donor and acceptor, forming key interactions with the surrounding amino acid residues.
Hydrophobic Interactions: The phenyl rings of the benzenesulfonamide and the aminomethylphenyl groups would likely engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.
These simulations provide a rational basis for the design of potent and selective CA inhibitors based on the benzenesulfonamide scaffold. The predicted binding energies from these simulations can be correlated with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) to build predictive structure-activity relationship (SAR) models.
Receptor-Ligand Binding Predictions (e.g., Ghrelin Receptor, Ion Channels)
Computational methods are also crucial for predicting how ligands like this compound might interact with other important biological targets, such as G protein-coupled receptors (GPCRs) and ion channels.
Ghrelin Receptor: The ghrelin receptor is a GPCR that plays a significant role in regulating appetite and energy balance. Research has been conducted on benzenesulfonamide derivatives as potential ghrelin receptor antagonists. For instance, a compound with a similar structure, 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide, has been identified as a ghrelin receptor antagonist. Given this structural similarity, it is plausible that this compound could also bind to the ghrelin receptor. Computational docking studies could be employed to predict its binding mode and affinity, potentially revealing interactions with key residues in the receptor's transmembrane helices.
Ion Channels: Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes and are critical for neuronal signaling and muscle contraction. Sulfonamide-containing compounds have been shown to modulate the activity of various ion channels. Computational approaches, including molecular dynamics simulations and docking, can help elucidate the mechanisms of interaction. For this compound, simulations could predict whether it acts as a pore blocker or as an allosteric modulator by binding to a site distinct from the ion conduction pathway. Such studies are vital for understanding the potential neurological or cardiovascular effects of the compound.
Identification of Key Amino Acid Residues in Binding Pockets
A primary outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues that are critical for ligand binding. These key residues form the "binding pocket" and are essential for the affinity and selectivity of the interaction.
In Carbonic Anhydrase: For benzenesulfonamide inhibitors of carbonic anhydrase IX, docking studies have consistently identified a set of key residues that form hydrogen bonds and hydrophobic interactions with the ligand. These often include residues such as Gln92, His68, Asn66, and Thr200, which stabilize the inhibitor within the active site. The sulfonamide moiety itself interacts directly with the zinc ion and the surrounding residues, while the tail portion of the inhibitor, in this case, the aminomethylphenyl group, makes additional contacts that determine isoform selectivity.
In the Ghrelin Receptor: The binding pocket of the ghrelin receptor is located within its transmembrane domain. Studies involving receptor mutagenesis have helped to map the binding sites for small molecule agonists and antagonists. Computational predictions for this compound would aim to identify which of these residues, often hydrophobic or aromatic, form crucial interactions with the phenyl rings and sulfonamide group of the ligand.
Chemical Reactivity Prediction (Mulliken and Fukui Function Analysis)
Theoretical chemistry provides descriptors that can predict the chemical reactivity of a molecule. Mulliken population analysis and Fukui functions are two such tools derived from quantum chemical calculations, often using Density Functional Theory (DFT).
Mulliken Population Analysis: This method calculates the partial atomic charges on each atom in a molecule. The distribution of these charges provides insight into the molecule's electrostatic potential and identifies electron-rich and electron-deficient regions. For this compound, a Mulliken analysis would likely show:
Negative charges on the oxygen and nitrogen atoms of the sulfonamide group, indicating their nucleophilic character.
A positive charge on the sulfur atom, highlighting its electrophilic nature.
Variable charges across the carbon atoms of the aromatic rings, influenced by the electron-withdrawing sulfonamide group and the electron-donating aminomethyl group.
It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation.
Fukui Function Analysis: The Fukui function is a more sophisticated reactivity descriptor that identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a specific point when the total number of electrons in the system changes.
The site for nucleophilic attack (electrophilic site) is identified by the region where the Fukui function f⁻(r) is large.
The site for electrophilic attack (nucleophilic site) is where the Fukui function f⁺(r) is large.
For this compound, a Fukui function analysis would help to pinpoint the specific atoms most likely to participate in chemical reactions, providing a more detailed picture of its reactivity than Mulliken charges alone. This information is valuable for predicting potential metabolic pathways or designing synthetic modifications.
Mechanistic Research on Molecular and Cellular Interactions of N 2 Aminomethyl Phenyl Benzenesulfonamide and Its Analogues
Enzyme Inhibition Studies
Benzenesulfonamide-based compounds are well-established inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. researchgate.net The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. researchgate.netresearchgate.net
Carbonic Anhydrase (CA) Isozyme Inhibition Mechanisms (hCA I, II, IX, XII)
The benzenesulfonamide (B165840) moiety is a key pharmacophore for carbonic anhydrase (CA) inhibition. The ionized sulfonamide nitrogen (SO2NH-) coordinates directly with the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. researchgate.net This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106. researchgate.net
N-[2-(aminomethyl)phenyl]benzenesulfonamide and its analogues have been shown to inhibit various human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibitory activity and selectivity of these compounds are highly dependent on their structural features. Generally, these compounds exhibit weaker inhibition against hCA I and moderate to effective inhibition against hCA II, hCA IX, and hCA XII.
The inhibitory activities of a series of benzenesulfonamide analogues against these isoforms are presented in the table below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Analogue 1 | 68.1 | 4.4 | 6.73 | 5.02 |
| Analogue 2 | >10000 | 4515 | 7766 | 316 |
| Analogue 3 | 9174 | 792 | 835 | 429 |
| Analogue 4 | 49 | 2.4 | 9.7 | 14 |
Inhibition of Plasmodium falciparum Carbonic Anhydrase (pfCA)
The carbonic anhydrase found in the malaria parasite Plasmodium falciparum (pfCA) has been identified as a potential target for antimalarial drugs. nih.govnih.gov Aromatic and heterocyclic sulfonamides have been shown to be effective inhibitors of pfCA. nih.govnih.gov The inhibition mechanism is presumed to be similar to that observed in human CAs, involving the coordination of the sulfonamide group to the active site zinc ion. One study identified 4-(3,4-dichlorophenylureido)thioureido-benzenesulfonamide as a potent inhibitor of pfCA with an inhibition constant (Ki) of 0.18 µM. nih.gov This compound also demonstrated in vivo antimalarial activity in a mouse model. nih.gov
Inhibition of pfCA is thought to disrupt the parasite's pyrimidine (B1678525) biosynthesis pathway, which is essential for its survival. nih.gov The diverse scaffolds of sulfonamides that effectively inhibit pfCA suggest that this enzyme is a druggable target for the development of novel antimalarial therapies. ebi.ac.uk
Impact of Structural Modifications on Enzyme Binding Affinity and Selectivity
Structural modifications to the this compound scaffold have a profound impact on binding affinity and selectivity for different CA isozymes. The "tail" portion of the inhibitor, which extends from the benzenesulfonamide core, can be modified to exploit differences in the active site cavities of the various isoforms. nih.gov
For instance, the introduction of ureido moieties has been shown to enhance inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. nih.gov X-ray crystallography studies have revealed that these tail groups can form additional interactions with amino acid residues lining the hydrophobic half of the active site, such as Gln92, Val121, Phe131, and Leu198, thereby increasing binding affinity and influencing selectivity. researchgate.netnih.gov The conformation of these tail groups within the active site is a critical determinant of isoform specificity. nih.gov For example, certain structural features may be beneficial for binding to hCA IX but detrimental for binding to hCA I or II.
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, analogues of this compound have been investigated for their ability to modulate the activity of various receptors.
Ghrelin Receptor Antagonism and Inverse Agonism Mechanisms
Analogues of this compound have been identified as antagonists and inverse agonists of the ghrelin receptor (also known as the growth hormone secretagogue receptor 1a, GHS-R1a). nih.gov The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without being bound by an agonist. researchgate.net
Antagonists block the action of the endogenous agonist, ghrelin, while inverse agonists can reduce the receptor's basal, constitutive activity. researchgate.net The mechanism of inverse agonism for some small molecules targeting the ghrelin receptor involves interaction with a hydrophobic cluster of amino acid residues within the receptor. researchgate.net This interaction is thought to stabilize an inactive conformation of the receptor, thereby reducing its constitutive signaling. Structural studies have shown that the binding modes of agonists, neutral antagonists, and inverse agonists differ, providing a basis for the rational design of molecules with specific modulatory effects on the ghrelin receptor. nih.govacs.org
Voltage-Gated Sodium Channel (e.g., NaV1.1) Interaction Mechanisms
These inhibitors are often state-dependent, meaning they bind with higher affinity to certain conformations of the channel, such as the open or inactivated state. acs.orgpatsnap.com This property allows for the selective targeting of rapidly firing neurons, which are characteristic of pathological states like epilepsy and neuropathic pain. patsnap.comnih.gov The development of benzenesulfonamide-based NaV inhibitors has focused on achieving selectivity for specific subtypes, such as NaV1.7, to minimize off-target effects. nih.govnih.gov The interaction sites for these small molecules are often located away from the highly conserved pore region, allowing for greater subtype selectivity. acs.org
Cellular Pathway Modulation Research (Non-Clinical)
Influence on Cellular pH Regulation via CA Inhibition
The regulation of intracellular pH (pHi) is a critical process for maintaining cellular homeostasis, and disruptions in this balance are associated with various pathological conditions. Carbonic anhydrases (CAs) are a family of metalloenzymes that play a pivotal role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+). acs.orgresearchgate.net This reaction is fundamental to cellular acid-base balance. acs.org The benzenesulfonamide scaffold, characteristic of this compound, is a well-established pharmacophore for the inhibition of carbonic anhydrases. nih.govacs.org
Research into benzenesulfonamide analogues has demonstrated their ability to inhibit various CA isoforms with differing potencies and selectivities. Of particular interest are the transmembrane, tumor-associated isoforms CA IX and CA XII, which are often upregulated in hypoxic tumors and contribute to the acidification of the tumor microenvironment, a hallmark of cancer progression. nih.govnih.gov By inhibiting these enzymes, benzenesulfonamide derivatives can interfere with this pathological pH regulation.
Studies have investigated numerous regioisomers and substituted derivatives of benzenesulfonamides to understand their structure-activity relationships. For instance, a series of phenylethynylbenzenesulfonamide regioisomers showed potent, low-nanomolar inhibition against the tumor-associated CA IX and XII isoforms, while demonstrating weaker inhibition of the cytosolic isoforms CA I and II. nih.gov This selectivity is crucial for targeted therapeutic approaches. The position of the sulfamoyl group on the benzene (B151609) ring and the nature of other substituents significantly influence the inhibitory profile against different CA isoforms. nih.gov For example, para-substituted derivatives were found to be effective inhibitors of CA IX and XII. nih.gov
The inhibitory activities of several benzenesulfonamide analogues against key human carbonic anhydrase (hCA) isoforms are summarized below, illustrating the potency of this chemical class.
| Compound Analogue | Target Isoform | Inhibition Constant (Ki) (nM) | Reference |
|---|---|---|---|
| Benzenesulfonamide incorporating pyrazolecarboxamide (Compound 15) | hCA II | 6.1 | acs.org |
| Benzenesulfonamide incorporating pyrazolecarboxamide (Compound 4c) | hCA IX | 8.5 | acs.org |
| Benzenesulfonamide incorporating pyrazolecarboxamide (Compound 15) | hCA IX | >10000 | acs.org |
| Sulfonamide-incorporated α-aminophosphonate (Compound 29) | hCA II | 8.8 | acs.org |
| Sulfonamide-incorporated α-aminophosphonate (Compound 23) | hCA XII | 13.6 | acs.org |
| Acetazolamide (Reference Inhibitor) | hCA IX | 25.0 | acs.org |
| Acetazolamide (Reference Inhibitor) | hCA XII | 5.7 | acs.org |
Modulation of Inflammatory Mediators (e.g., COX-2, iNOS) in Cellular Contexts
Chronic and dysregulated inflammation is a key driver of numerous diseases. nih.gov Central to the inflammatory process are inducible enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the synthesis of potent inflammatory mediators. nih.govnih.gov COX-2 catalyzes the production of prostaglandins (B1171923) (e.g., PGE2), while iNOS produces large quantities of nitric oxide (NO), both of which contribute to the signs and symptoms of inflammation. nih.govnih.gov Consequently, the modulation of these enzymes is a significant therapeutic strategy.
The benzenesulfonamide scaffold has been identified as a core structural feature in molecules designed to modulate these inflammatory pathways. Research has led to the development of benzenesulfonamide-based compounds that act as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). These enzymes are critical for the biosynthesis of leukotrienes and prostaglandin E2, which are key players in inflammation.
One such N-phenylbenzenesulfonamide derivative demonstrated potent inhibitory activity on 5-LO and mPGES-1. In cellular contexts, this compound was shown to favorably modulate the profile of lipid mediators in human macrophages. Specifically, it downregulated the production of pro-inflammatory mediators like leukotrienes and PGE2 in M1 (pro-inflammatory) macrophages, while enhancing the formation of pro-resolving mediators such as resolvins and maresins in M2 (anti-inflammatory) macrophages. This selective modulation highlights the potential of the benzenesulfonamide structure to not only suppress pro-inflammatory signals but also to promote the resolution of inflammation.
| Compound Class | Target Enzymes/Pathways | Observed Effect in Cellular Models | Reference |
|---|---|---|---|
| Benzenesulfonamide-based dual inhibitor | 5-Lipoxygenase (5-LO) | Potent inhibition (IC50 = 0.4 µM in intact cells) | |
| Benzenesulfonamide-based dual inhibitor | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inhibition of PGE2 biosynthesis | |
| Benzenesulfonamide-based dual inhibitor | Lipid Mediator Biosynthesis | Down-regulation of pro-inflammatory leukotrienes and PGE2 in M1 macrophages | |
| Benzenesulfonamide-based dual inhibitor | Lipid Mediator Biosynthesis | Enhanced formation of pro-resolving resolvins and maresins in M2 macrophages |
Interference with Inflammasome Complex Formation (e.g., NLRP3 inflammasome, ASC aggregation)
Inflammasomes are intracellular, multi-protein complexes that orchestrate innate immune responses by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. The NLRP3 inflammasome, in particular, is a key sensor of cellular stress and has been implicated in a wide array of inflammatory diseases when its activation is dysregulated. The assembly of the NLRP3 inflammasome is a critical step, involving the oligomerization of the NLRP3 sensor protein, which then recruits an adaptor protein known as ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the aggregation of ASC into a large, single focus called an "ASC speck," which serves as a platform for the activation of pro-caspase-1.
Recent research has identified the benzenesulfonamide scaffold as a promising chemical foundation for the development of potent and selective small-molecule inhibitors of the NLRP3 inflammasome. These compounds are believed to directly target the NLRP3 sensor protein, thereby blocking its activation and preventing the subsequent downstream events of inflammasome assembly, including ASC aggregation and cytokine release. nih.gov
Several studies have designed and synthesized series of benzenesulfonamide analogues, leading to the identification of lead compounds with significant inhibitory potency. For example, compound JC124 and its analogues were characterized as NLRP3 inflammasome inhibitors. Further structure-activity relationship (SAR) studies identified new lead compounds with improved potency, demonstrating IC50 values in the sub-micromolar range. nih.gov Another analogue, YM-I-26, also confirmed potent and selective inhibition of the NLRP3 inflammasome over other types, such as AIM2 or NLRC4. acs.org This specificity suggests that the inhibitory mechanism is not a general anti-inflammatory effect but a targeted interference with the NLRP3 pathway.
| Compound Analogue | Assay System | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Benzenesulfonamide Analogue 14 | NLRP3 Inflammasome Activation | 0.55 µM | |
| Benzenesulfonamide Analogue 17 | NLRP3 Inflammasome Activation | 0.42 µM | |
| YM-I-26 | NLRP3 Inflammasome Activation (LPS/ATP stimulated J774A.1 cells) | 0.65 µM | acs.org |
| MCC950 (Reference Inhibitor) | NLRP3 Inflammasome Activation | Nanomolar concentrations |
Structure Activity Relationship Sar Studies in Non Clinical Research Paradigms
Systematic Modification of Phenyl and Sulfonamide Domains
The systematic modification of the N-[2-(aminomethyl)phenyl]benzenesulfonamide scaffold is a cornerstone of SAR exploration. This involves altering two primary domains: the phenyl ring attached to the sulfonamide group and the aminomethylphenyl portion.
In the benzenesulfonamide (B165840) domain, research has demonstrated that substitutions on the phenyl ring are a key determinant of activity. The electronic and steric properties of substituents can drastically alter the compound's interaction with its biological target. For instance, in the development of selective inhibitors for certain enzymes, the benzenesulfonamide portion of lead compounds is systematically modified to enhance potency and selectivity. One such approach involves introducing a variety of substituents at different positions on the phenyl ring to probe the topology of the target's binding pocket.
Modifications are not limited to the phenyl ring. The sulfonamide linker itself, while often considered structurally crucial for binding (e.g., to the zinc ion in metalloenzymes), can also be a point of modification. Altering the sulfonamide moiety or replacing it with bioisosteres helps to determine its role in the pharmacophore and can modulate properties like solubility and metabolic stability. Similarly, modifications to the aminomethylphenyl domain, such as altering the substitution pattern or the nature of the aminomethyl group, are performed to optimize interactions with secondary binding sites on the target protein.
Influence of Substituent Position and Nature on Molecular Interactions
The position and chemical nature of substituents on the benzenesulfonamide ring have a profound impact on molecular interactions and, consequently, biological activity. Research has shown that even minor changes can lead to significant shifts in potency.
Studies on related benzenesulfonamide antagonists revealed that introducing halogen atoms at the 3-position of the benzenesulfonamide ring results in high antagonistic activity. For example, the 3-bromo derivative of one lead compound showed a 2.5-fold increase in antagonistic activity compared to the parent molecule. Similarly, other research efforts identified that aniline (B41778) analogues with 3-Cl and 3-CF₃ substitutions demonstrated significantly improved potencies. This highlights a recurring theme where small, electronegative groups at the meta-position are favorable for activity. In contrast, substitutions at other positions may be less effective or even detrimental.
The underlying mechanism for these substituent effects is a subject of detailed study. Rather than solely polarizing the aryl π-system, it is suggested that substituents often exert their influence through direct, "through-space" interactions with the target protein. This means the substituent itself, not just its effect on the ring's electronics, directly engages with the binding site. The position of the substituent is therefore critical as it dictates the geometry of this direct interaction.
| Substituent | Position on Benzenesulfonamide Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Bromo | 3-position | High antagonistic activity | nanobioletters.com |
| Chloro | 3-position | Improved antiviral potency | researchgate.net |
| Trifluoromethyl (CF₃) | 3-position | Improved antiviral potency | researchgate.net |
| Chloro | 4-position | High cytotoxic activity | nih.gov |
| Dichloro | 3,4-position | High cytotoxic activity | nih.gov |
Role of Bulky Groups and Cationic Character on Binding Potency
The introduction of bulky groups and the modulation of cationic character are important strategies in optimizing the binding potency of benzenesulfonamide derivatives. The tolerance for steric bulk is highly dependent on the topology of the target's binding site. In some cases, binding pockets are spacious enough to accommodate large, bulky moieties such as naphthalene (B1677914) or biphenyl (B1667301) rings, which can form additional favorable interactions and enhance potency.
However, there is often a limit to the acceptable size of substituents. While a propyl chain might be well-tolerated on a particular scaffold, the addition of a larger dibutyl group can lead to a complete loss of activity, likely due to a steric clash with the protein surface. nih.gov Similarly, while some bulky groups are accommodated, others like a 2,4,6-trimethylphenyl group have been shown to have an unfavorable impact on potency, suggesting that both size and the specific placement of the bulk are critical. nih.gov
The cationic character of the molecule, particularly in the side chains or "tail" regions appended to the core structure, can also significantly influence binding. For ligands targeting receptors with anionic residues (e.g., an aspartate) in their binding sites, the presence of a positive charge on the ligand can lead to strong electrostatic interactions, thereby increasing affinity. The aminomethyl group on the core this compound structure provides a basic center that is protonated at physiological pH, conferring a cationic character that can be crucial for its primary interactions with its biological target.
Impact of Heterocyclic Ring System Incorporation on Activity Profiles
Incorporating heterocyclic ring systems into the benzenesulfonamide scaffold is a widely used strategy to modulate the activity profile, improve physicochemical properties, and explore new interactions within the target binding site. The introduction of these rings can significantly alter the compound's electronic distribution, conformation, and potential for hydrogen bonding.
For example, synthesizing hybrid molecules that combine the benzenesulfonamide moiety with a piperazine (B1678402) ring has been investigated to develop agents with potent enzyme inhibitory activities. nih.gov In other studies, the incorporation of imidazole (B134444) rings into the structure of benzenesulfonamide derivatives has yielded compounds with significant cytotoxic activity against cancer cell lines. nih.gov The specific nature of the heterocyclic ring and its point of attachment are key variables. Research has shown that linking sulfonamides to heterocycles like pyrazole, pyridine (B92270), and pyrimidine (B1678525) can produce a wide range of biological activities. The choice of heterocycle is strategic, as it can serve as a bioisosteric replacement for a phenyl ring or introduce novel vectors for interaction. The nitrogen atoms in many heterocycles can act as hydrogen bond acceptors or donors, providing additional anchor points to the target protein and enhancing binding affinity.
| Incorporated Heterocycle | Resulting Activity Profile | Reference |
|---|---|---|
| Imidazole | Cytotoxicity against cancer cell lines | nih.gov |
| Piperazine | Enzyme inhibitory potential | nih.gov |
| Thiazolone | Anticancer and antimicrobial activity | |
| Pyridine/Pyrimidine | Diverse biological activities |
Strategic Analog Design and Optimization from Screening Hits
The discovery of a novel benzenesulfonamide-based therapeutic agent often begins with a "hit" compound identified through high-throughput screening (HTS). This initial hit, while demonstrating the desired biological activity, usually has suboptimal potency, selectivity, or drug-like properties. Strategic analog design is the subsequent process of systematically modifying this hit to develop an optimized lead compound.
One successful approach involves the structural optimization of an initial, non-benzenesulfonamide hit into a potent benzenesulfonamide derivative. For instance, an initial salicylamide-based inhibitor was optimized by replacing the salicylamide (B354443) group with various scaffolds, including benzenesulfonamide. researchgate.net This exploration led to the identification of a benzenesulfonamide-based compound with significantly improved potency and metabolic stability. researchgate.net This process often involves synthesizing a library of analogues where specific regions of the hit molecule are altered. By comparing the activity of these analogues, a detailed SAR map can be constructed, guiding further design efforts.
Modern strategies also incorporate computational models to aid in iterative screening design. An interesting approach, termed "weak reinforcement," suggests that instead of focusing only on the most potent hits, it can be beneficial to pursue weakly active compounds that possess unique chemical structures. nih.gov This strategy helps to expand the chemical space being explored and improves the predictive power of in silico models, ultimately increasing the chances of discovering a novel and diverse set of lead compounds. nih.gov
Applications in Advanced Chemical Biology and Materials Science Non Therapeutic
N-[2-(aminomethyl)phenyl]benzenesulfonamide as Ligands for Metal Complexes
The presence of both a primary amine and a sulfonamide group in this compound allows it to act as a versatile ligand for a variety of metal ions. The nitrogen atoms in these functional groups can donate their lone pair of electrons to form coordinate bonds with metal centers, leading to the formation of stable metal complexes. While direct studies on the coordination chemistry of this compound are not extensively documented, research on closely related analogues provides significant insights into its potential as a ligand.
For instance, the coordination behavior of Schiff base derivatives of this compound has been investigated. Zinc(II) complexes of N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides, which are derivatives of the target compound, have been synthesized and characterized. nih.gov These studies reveal that the sulfonamide and the imine nitrogen atoms coordinate to the zinc center, forming stable complexes with interesting photoluminescent properties. The coordination geometry and the resulting electronic properties of these complexes are influenced by the substituents on the phenyl rings.
| Complex | Ligand | Metal Ion | Coordination Number | Geometry | Key Findings |
|---|---|---|---|---|---|
| Zinc(II) complex of N-[2-[[(E)-(2-fluorophenyl)iminomethyl]phenyl]phenyl]-4-methyl-benzenesulfonamide | N-[2-[[(E)-(2-fluorophenyl)iminomethyl]phenyl]phenyl]-4-methyl-benzenesulfonamide | Zn(II) | 4 | Tetrahedral | Exhibits photoluminescence in the blue-green region. |
| Zinc(II) complex of N-[2-[[(E)-(2,4-difluorophenyl)iminomethyl]phenyl]phenyl]-4-methyl-benzenesulfonamide | N-[2-[[(E)-(2,4-difluorophenyl)iminomethyl]phenyl]phenyl]-4-methyl-benzenesulfonamide | Zn(II) | 4 | Tetrahedral | Shows enhanced quantum yield of photoluminescence compared to the unfluorinated analogue. |
Furthermore, a tripodal tetradentate ligand incorporating a secondary sulfonamide group at the bridgehead position has been shown to form stable complexes with iron, nickel, and vanadium. nih.gov This demonstrates the ability of the sulfonamide nitrogen to participate in coordination, which is a key feature of this compound. The flexibility of the aminomethylphenyl backbone in this compound would allow it to adopt various conformations to accommodate different metal ions and coordination geometries.
Utilization in Asymmetric Catalysis as Organocatalysts or Ligands
The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands and organocatalysts that can induce stereoselectivity in chemical reactions. The this compound scaffold possesses key features that make it an attractive candidate for development into such catalytic species. The presence of two modifiable sites, the amino group and the phenyl rings, allows for the introduction of chirality and the fine-tuning of steric and electronic properties.
While this compound itself is not chiral, it can be readily derivatized to create chiral ligands. For example, the amino group can be functionalized with a chiral auxiliary, or chiral centers can be introduced on the phenyl rings. These chiral derivatives can then be used as ligands for transition metals in a wide range of asymmetric transformations.
The catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides through chiral Pd-catalyzed N-allylation highlights the utility of sulfonamide-containing molecules in asymmetric catalysis. nih.gov In these reactions, a chiral Trost ligand is used to control the stereochemical outcome. This demonstrates that the sulfonamide moiety is compatible with and can be a part of a larger chiral ligand framework.
| Reaction | Catalyst/Ligand Type | Key Feature of Sulfonamide | Achieved Enantioselectivity |
|---|---|---|---|
| Pd-catalyzed N-allylation | Chiral Trost ligand | Part of the substrate to create an axially chiral product. | Up to 92% ee |
| Organocatalytic N-alkylation | Chiral amine catalyst | Substrate for the synthesis of axially chiral N-aryl sulfonamides. | Excellent enantiopurity |
Moreover, an operationally simple catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to produce axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.gov This underscores the potential of the sulfonamide group as a handle for asymmetric transformations. Chiral ligands based on binaphthyl scaffolds have also been successfully employed in Pd-catalyzed enantioselective C–H activation/cycloaddition reactions, further illustrating the importance of well-designed chiral ligands in modern organic synthesis. researchgate.net
Supramolecular Chemistry and Self-Assembly Research
The sulfonamide group is a well-known motif for establishing robust hydrogen bonding networks, which are the cornerstone of supramolecular chemistry and self-assembly. The N-H proton of the sulfonamide is a good hydrogen bond donor, while the two oxygen atoms are excellent hydrogen bond acceptors. This, combined with the potential for π-π stacking interactions between the phenyl rings, makes this compound a promising candidate for the construction of well-defined supramolecular architectures.
Studies on related sulfonamide-containing molecules have revealed their propensity to form ordered structures in the solid state. For example, N-benzyl-p-toluene sulfonamide has been shown to form supramolecular ribbons through N-H···O hydrogen bonds. researchgate.net The crystal structures of various aromatic sulfonamides have been analyzed to understand their hydrogen-bond connectivity, revealing common patterns such as dimeric, zigzag, helical, and straight chain motifs. semanticscholar.orgnih.gov
The interplay of hydrogen bonding and other non-covalent interactions in 2-((4-methylphenyl)sulfonamido)benzamides has been studied in detail, showing the formation of intramolecular hydrogen bonds between the carbonyl oxygen and the sulfonamide hydrogen, as well as intermolecular N-H···O=S hydrogen bonds. nih.gov These findings suggest that this compound would also be capable of forming intricate hydrogen-bonded networks, potentially leading to the formation of gels, liquid crystals, or other ordered materials. The aminomethyl group can also participate in hydrogen bonding, further increasing the complexity and potential for designing specific self-assembled structures.
Development of Chemical Probes for Biological Systems (excluding affinity for therapeutic targets)
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for understanding the function of proteins and other biomolecules in their native environment. The design of a chemical probe requires a balance of potency, selectivity, and often, the inclusion of a reporter tag or a reactive group for target identification. The this compound scaffold offers a versatile platform for the development of such probes for non-therapeutic targets.
While many sulfonamide-based compounds have been developed as therapeutic agents, for example as enzyme inhibitors or receptor antagonists, the principles of their design can be adapted for creating chemical probes for basic research. nih.govnih.gov For instance, by modifying the substituents on the phenyl rings, one could tune the binding affinity and selectivity of the molecule for a particular protein of interest that is not a therapeutic target.
The development of an in vivo chemical probe for the lysine (B10760008) methyltransferases G9a and GLP, although not a sulfonamide itself, provides a blueprint for the design of potent and selective chemical probes. nih.gov The key is to identify a scaffold that can be systematically modified to optimize its properties. The this compound scaffold, with its multiple points for diversification, is well-suited for this approach. The amino group could be used to attach a fluorescent dye, a biotin (B1667282) tag for pulldown experiments, or a photo-crosslinking group for covalent capture of the target protein. By exploring the structure-activity relationships of a library of this compound derivatives, it would be possible to develop novel chemical probes to investigate a wide range of biological processes.
Future Research Directions and Unexplored Avenues for N 2 Aminomethyl Phenyl Benzenesulfonamide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org For N-[2-(aminomethyl)phenyl]benzenesulfonamide, this would likely involve reacting benzenesulfonyl chloride with 2-(aminomethyl)aniline (B1197330). Future research should focus on developing more efficient, safer, and environmentally benign synthetic methodologies.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for sulfonamide synthesis. researchgate.net Investigating microwave-assisted protocols could provide a rapid and efficient route to this compound and its derivatives.
Catalytic Innovations: The development of novel catalysts for the sulfonylation of amines could circumvent the need for stoichiometric bases like pyridine (B92270), which are often used to neutralize the HCl byproduct. wikipedia.org Research into solid-supported catalysts or reusable catalytic systems would enhance the sustainability of the synthesis.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow process could enable safer handling of reagents and facilitate large-scale production for potential applications.
Greener Solvents: Traditional syntheses may use chlorinated solvents. google.com A shift towards greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, would align with the principles of sustainable chemistry.
A comparative overview of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| Classical Synthesis | Well-established, reliable for small scale. | Optimization of reaction conditions (base, solvent). |
| Microwave-Assisted | Rapid reaction times, potentially higher yields. | Screening of solvents and reaction parameters under microwave irradiation. |
| Catalytic Methods | Reduced waste, potential for asymmetric synthesis. | Development of novel metal-based or organocatalysts for C-N and S-N bond formation. |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Design and optimization of a continuous flow reactor setup for the synthesis. |
| Sustainable Solvents | Reduced environmental impact, improved safety. | Evaluation of reaction efficiency in various green solvent systems. |
Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling represents a significant and largely unexplored avenue.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov This can provide insights into its reactivity, stability, and spectroscopic properties.
Molecular Docking: Given that the sulfonamide scaffold is prevalent in many therapeutic agents, molecular docking studies could be employed to explore the potential of this compound and its virtual derivatives as inhibitors for various biological targets, such as enzymes or receptors. nih.govmdpi.commdpi.com
De Novo Design: Using the this compound structure as a starting point, computational algorithms can be used to design novel derivatives with optimized properties for specific applications, such as enhanced binding affinity to a biological target or specific material properties. nih.gov
Reaction Mechanism Prediction: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize conditions and predict potential byproducts.
| Computational Technique | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and vibrational spectra. | Prediction of molecular stability, reactivity sites, and spectroscopic signatures. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulation of molecular motion and interactions in different environments (e.g., in solution). | Understanding conformational flexibility and solvent effects. |
| Molecular Docking | Predicting the binding mode and affinity to biological macromolecules. | Identification of potential therapeutic targets and lead compound generation. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with a specific activity. | Guiding the design of derivatives with enhanced biological or material properties. |
Investigation of Unconventional Molecular Interactions and Supramolecular Assemblies
The structure of this compound contains multiple hydrogen bond donors (-NH and -NH2) and acceptors (sulfonyl oxygens), making it an excellent candidate for forming intricate supramolecular structures. nih.goviucr.org The study of these non-covalent interactions is a key area for future research.
Promising research directions are:
Cocrystal Engineering: Systematic studies on forming cocrystals of this compound with other molecules (coformers) could lead to new solid forms with tailored physical properties, such as solubility or stability. iucr.org The sulfonamide group is known to form robust supramolecular synthons with various functional groups.
Single-Crystal X-ray Diffraction: Obtaining a single crystal structure of this compound is crucial. It would provide definitive information about its solid-state conformation and the specific hydrogen bonding and π-stacking interactions that govern its crystal packing. nih.gov
Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular contacts in the crystal structure, providing deep insights into the nature and hierarchy of the forces holding the molecules together. nih.gov
Solution-State NMR Studies: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to study intermolecular interactions and aggregation behavior in solution.
| Interaction Type | Structural Features Involved | Potential Impact |
| N-H···O Hydrogen Bonds | Sulfonamide N-H donor and sulfonyl O acceptors; aminomethyl N-H donors. | Primary driver of crystal packing and formation of chains, dimers, or sheets. nih.govnih.gov |
| π-π Stacking | Interactions between the two aromatic rings. | Contributes to the stabilization of the supramolecular assembly. mdpi.com |
| C-H···O/C-H···π Interactions | Aromatic/aliphatic C-H bonds interacting with sulfonyl oxygens or phenyl rings. | Fine-tuning of the overall crystal structure. |
| Coordination Bonds | Amine and sulfonamide groups acting as ligands for metal ions. | Formation of coordination polymers and metal-organic frameworks. |
Role of this compound as a Scaffold for Material Science Innovations
The bifunctional nature of this compound, possessing both a sulfonamide and an aminomethyl group, makes it a versatile building block, or scaffold, for the construction of advanced materials.
Unexplored avenues in material science include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The aminomethyl and sulfonamide groups can act as coordinating sites for metal ions. mdpi.com This opens up the possibility of synthesizing novel MOFs or coordination polymers with this molecule as the organic linker. These materials could have applications in gas storage, separation, or catalysis.
Functional Polymers: The aminomethyl group provides a reactive handle for incorporating the molecule into polymer chains via reactions like amidation or condensation polymerization. The resulting polymers, containing the benzenesulfonamide (B165840) moiety, could exhibit interesting thermal, mechanical, or photophysical properties.
Self-Assembled Monolayers (SAMs): The molecule could be functionalized to anchor onto surfaces (e.g., gold or silicon dioxide) to form self-assembled monolayers. These functionalized surfaces could be used in the development of chemical sensors or biocompatible coatings.
| Material Class | Synthetic Strategy | Potential Application |
| Coordination Polymers/MOFs | Reaction with various metal salts (e.g., Cu(II), Ni(II), Co(II)). mdpi.com | Gas separation, heterogeneous catalysis, chemical sensing. |
| Functional Polymers | Polymerization via the aminomethyl group with suitable co-monomers. | High-performance plastics, membranes, specialty resins. |
| Surface Coatings | Chemical modification to introduce a surface-active group, followed by deposition. | Anti-corrosion coatings, biocompatible surfaces for medical implants. |
| Organic Semiconductors | Derivatization to enhance π-conjugation and charge transport properties. | Components in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |
Interdisciplinary Research Integrating this compound with Emerging Technologies
The full potential of this compound can be realized through interdisciplinary research that combines chemistry with fields like nanotechnology, biotechnology, and electronics.
Future integrated research could focus on:
Chemosensors: The molecule's ability to coordinate with metal ions or form specific hydrogen bonds could be harnessed to develop selective chemosensors. Integration with nanomaterials like quantum dots or gold nanoparticles could lead to highly sensitive optical or electrochemical sensors.
Bioconjugation: The primary amine of the aminomethyl group serves as a potential site for conjugation to biomolecules such as peptides or antibodies. Such conjugates could be explored for targeted drug delivery or diagnostic applications, leveraging the known biological activities of the broader sulfonamide class. nih.gov
Smart Materials: Supramolecular gels formed from derivatives of this compound could respond to external stimuli (e.g., pH, temperature, light), leading to applications in areas like controlled release or soft robotics.
This forward-looking perspective highlights that this compound, while currently under-researched, is a molecule with significant untapped potential across a spectrum of scientific disciplines.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(aminomethyl)phenyl]benzenesulfonamide and its derivatives?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzenesulfonyl chloride derivatives with substituted anilines. For example, N-substituted analogs are synthesized by treating 2,3-dichlorobenzenesulfonyl chloride with aminomethyl-substituted anilines under basic conditions (e.g., pyridine or triethylamine) . Advanced intermediates, such as N-ethynyl derivatives, are prepared using organometallic reagents (e.g., butyllithium at −78°C to deprotonate and introduce alkynyl groups) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : - and -NMR to confirm substituent positions and purity (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm and methylene protons in the aminomethyl group at δ 3.8–4.2 ppm) .
- X-ray diffraction : Resolves tautomeric forms (e.g., enol-imine vs. keto-amine configurations) and hydrogen-bonding networks .
- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and N–H bends (~3300 cm) .
- UV-Vis : Monitors electronic transitions influenced by substituents (e.g., absorption bands at 250–300 nm for aromatic systems) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for tautomeric forms of this compound?
Density functional theory (DFT) with basis sets like 6-311++G(d,p) can model tautomeric equilibria (e.g., enol-imine vs. keto-amine). For example, thermodynamic parameters (ΔG, ΔH) and solvent effects (via polarizable continuum models) show that the enol-imine form is more stable in nonpolar solvents, while polar solvents may stabilize keto-amine tautomers . Discrepancies between experimental and theoretical data often arise from solvent interactions or crystal packing forces, which can be addressed by comparing gas-phase DFT results with solution-phase experimental data .
Q. What strategies optimize the design of N-substituted analogs for biological activity studies?
Structure-activity relationship (SAR) studies focus on:
- Heterocyclic substituents : Introducing pyrazole, triazole, or oxadiazole rings enhances receptor binding (e.g., CCR4 antagonism via π-π stacking with heteroaryl groups) .
- Electronic effects : Electron-withdrawing groups (e.g., Cl, CF) on the benzene ring improve sulfonamide stability and metabolic resistance .
- Steric effects : Bulky substituents (e.g., biphenyl groups) can modulate solubility and membrane permeability .
Q. How do solvent polarity and temperature affect reaction outcomes in multi-step syntheses?
- Low-temperature conditions (−78°C): Critical for controlling lithiation steps (e.g., generating ethynyl intermediates without side reactions) .
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms in substitution reactions, while nonpolar solvents (e.g., toluene) stabilize intermediates in cycloadditions .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize quenching times (e.g., methanol addition to terminate lithiation) .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the synthesis of N-ethynyl derivatives?
Common issues include:
- Incomplete deprotonation : Ensure stoichiometric excess of butyllithium and dry solvent conditions .
- Side reactions : Add quenching agents (e.g., methanol) at −30°C to minimize alkyne dimerization .
- Purification losses : Use silica gel columns with 5–10% ethyl acetate in hexane to recover polar byproducts .
Q. How to validate nonlinear optical (NLO) properties predicted by computational models?
Experimental validation involves:
- Hyper-Rayleigh scattering : Measures second-harmonic generation (SHG) efficiency.
- DFT benchmarks : Compare dipole moments and polarizabilities (e.g., the title compound exhibits NLO activity 5× greater than urea due to charge-transfer transitions) .
Data Contradiction Analysis
4.1 Conflicting NMR data for aminomethyl proton environments
Discrepancies may arise from:
- Dynamic effects : Rapid proton exchange in DMSO-d can broaden NH signals, resolved by low-temperature NMR .
- Tautomerism : Keto-amine forms show downfield-shifted NH protons (δ 10–12 ppm), while enol-imine forms display sharper peaks (δ 8–9 ppm) .
Advanced Functionalization Strategies
Q. Incorporating bioorthogonal handles for bioconjugation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
